![molecular formula C22H21N5O2 B3013136 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide CAS No. 2034376-95-7](/img/structure/B3013136.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class. This class of compounds is known for its biological significance, which includes various pharmacological activities. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential for biological activity based on the known properties of similar triazolopyrimidine derivatives.
Synthesis Analysis
The synthesis of related 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been achieved through different methods. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be performed via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, starting from N-(pyridin-2-yl)benzimidamides. This method features metal-free oxidative N-N bond formation, short reaction times, and high yields . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives can be accomplished by reacting enaminones with amino-triazoles . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. This fused ring system is a common feature in compounds with various biological activities. The specific substituents attached to this core structure, such as the propyl and benzyloxy groups in the compound of interest, can significantly influence the compound's chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of triazolopyrimidine derivatives is influenced by the presence of the triazole and pyrimidine rings. These heterocyclic components can participate in various chemical reactions, including annulation, substitution, and coupling reactions, as demonstrated in the synthesis of related compounds . The functional groups attached to the core structure, such as amides and ethers, also contribute to the compound's reactivity profile.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound this compound are not detailed in the provided papers, similar compounds exhibit moderate effects against bacterial and fungal species, suggesting potential antimicrobial properties . The solubility, stability, and other physicochemical properties would be influenced by the heterocyclic core and the nature of the substituents, which could be investigated through experimental studies.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Pyrimidine Derivatives : A study demonstrated the synthesis of novel pyrimidine derivatives, including those with a [1,2,4]triazolo[1,5-a]pyrimidine structure, which is closely related to the chemical . These derivatives have been evaluated for their potential in various applications, including medicinal chemistry and material science (El-Agrody et al., 2001).
Metal-Free Synthesis Approach : A metal-free approach for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines, a core structure similar to the compound , was developed. This methodology is significant for environmentally friendly synthesis processes and has potential applications in drug development and material sciences (Zheng et al., 2014).
Biological and Antimicrobial Activities
Antimicrobial Properties : Research on compounds structurally similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide showed significant antimicrobial activity. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Biological Evaluation of Derivatives : Various derivatives of pyrimidines, including triazolopyrimidines, have been synthesized and evaluated for their biological activities. These studies are crucial for understanding the potential therapeutic applications of these compounds (Bhuiyan et al., 2006).
Supramolecular Chemistry
- Supramolecular Assemblies : Novel pyrimidine derivatives have been synthesized and investigated as ligands for creating hydrogen-bonded supramolecular assemblies. This research is significant for the development of novel materials with potential applications in nanotechnology and material science (Fonari et al., 2004).
Theoretical Studies and Computational Chemistry
- Density Functional Theory (DFT) Calculations : DFT calculations have been performed to investigate the geometry and electronic properties of pyrimidine derivatives. This research aids in understanding the chemical behavior and potential applications of these compounds in various fields (Farag & Fahim, 2019).
Propriétés
IUPAC Name |
3-phenylmethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(23-11-5-8-18-13-24-22-25-16-26-27(22)14-18)19-9-4-10-20(12-19)29-15-17-6-2-1-3-7-17/h1-4,6-7,9-10,12-14,16H,5,8,11,15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFHIXUDFGVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

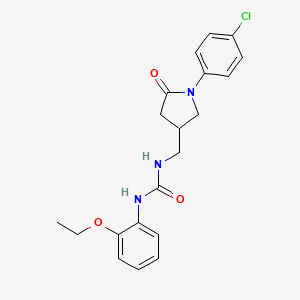
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![3-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide](/img/structure/B3013065.png)
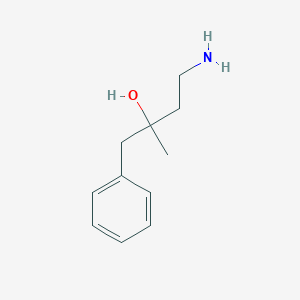
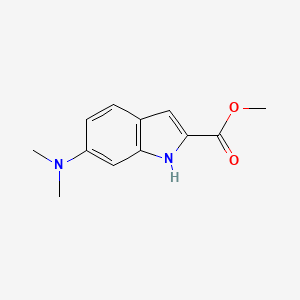
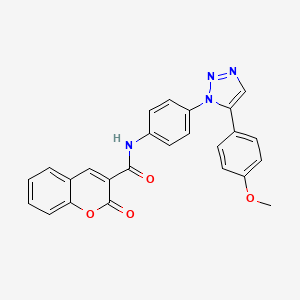

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)
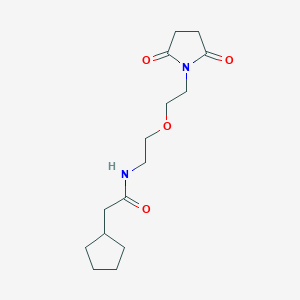
amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)
![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)